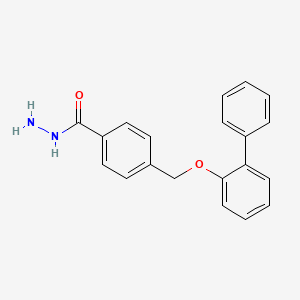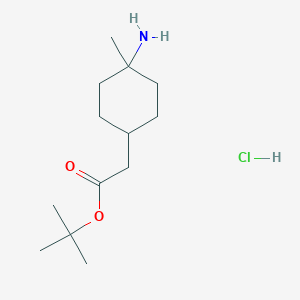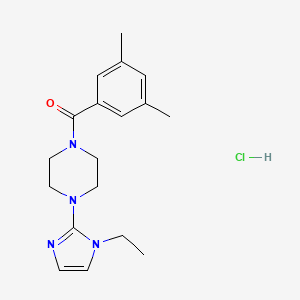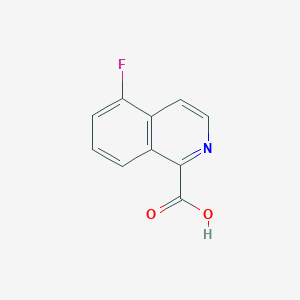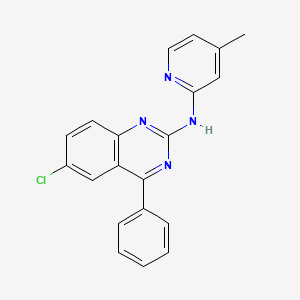
6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine is a heterocyclic compound that features a quinazoline core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of the quinazoline ring system, along with the chloro, methylpyridinyl, and phenyl substituents, contributes to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the chloro, methylpyridinyl, and phenyl groups through various substitution reactions. Key reagents and conditions often include:
Starting Materials: 2-aminobenzonitrile, 4-methyl-2-pyridinecarboxaldehyde, and phenylboronic acid.
Catalysts: Palladium catalysts are frequently used in cross-coupling reactions.
Solvents: Common solvents include dimethylformamide (DMF) and toluene.
Reaction Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 100-150°C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen or addition of hydrogen to form reduced derivatives.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives.
科学研究应用
6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of microbial growth.
相似化合物的比较
Similar Compounds
- 6-chloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide
- 6-chloro-N-(4-methylpyridin-2-yl)pyridine-3-sulfonamide
Uniqueness
Compared to similar compounds, 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine stands out due to its unique quinazoline core structure, which imparts distinct chemical and biological properties. The presence of the phenyl group further enhances its potential pharmacological activities, making it a valuable compound for drug discovery and development.
属性
IUPAC Name |
6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4/c1-13-9-10-22-18(11-13)24-20-23-17-8-7-15(21)12-16(17)19(25-20)14-5-3-2-4-6-14/h2-12H,1H3,(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRLFSMDJCRTNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
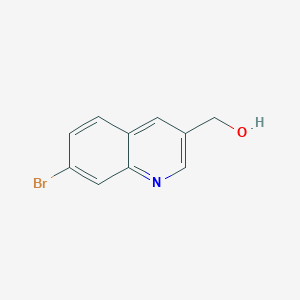
![{6-Oxa-2-azaspiro[3.4]octan-7-yl}methanol](/img/structure/B2950026.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2950027.png)
![4-(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenyl)pyridine](/img/structure/B2950028.png)
![1-[5-(5-{[4-(Furan-2-carbonyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]azepane](/img/structure/B2950029.png)

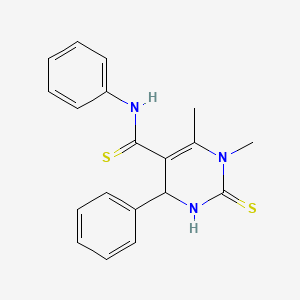
![[5-(2-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2950033.png)
![4H-1,3-Benzodioxin-8-methanamine, 6-chloro-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]-](/img/structure/B2950035.png)
